Phytolaccagenin
Overview
Description
Phytolaccagenin is a triterpenoid saponin and is the active component of Radix Phytolaccae . It has promising antifungal activity against ATCC standard cultures of Candida albicans and Cryptococcus neoformans, and against clinical isolates of these fungi. It also shows inhibitory effects on lipopolysaccharide-induced NO production, and haemolytic activities .
Synthesis Analysis
The extraction method and conditions were optimized to ensure a maximum yield of the major compounds. The preeminent method of extraction in this analysis was determined to be the ultrasound-assisted method with specific conditions .Molecular Structure Analysis
Phytolaccagenin has a molecular formula of C31H48O7 and a molecular weight of 532.71 . The structure of the aglycone Phytolaccagenin was determined by X-ray analysis .Chemical Reactions Analysis
Phytolaccagenin is a triterpenoid saponin and is the active component of Radix Phytolaccae .Physical And Chemical Properties Analysis
Phytolaccagenin is a white powder . It is soluble in methanol . .Scientific Research Applications
Genetic Diversity and Sustainable Harvesting
Phytolaccagenin is derived from Phytolacca acinosa, a traditional Chinese medicinal herb known for its pigment and medicinal uses. The development of microsatellite primers for P. acinosa aids in studying its genetic diversity, structure, and mating systems. This research is crucial for protecting and sustainably harvesting the species, highlighting the plant's importance in traditional medicine and conservation efforts (Cheng et al., 2017).
Antimicrobial Activity
A systematic review on the Phytolaccaceae family, to which phytolaccagenin-bearing plants belong, revealed their potential in treating diseases due to their antimicrobial properties. This opens up avenues for creating new herbal medicines from these plants, emphasizing the need for high-quality studies to establish clinical efficacy (Sydor et al., 2022).
Anticancer Research
Phytolaccagenin has shown promise in anticancer research, particularly with Phytolacca americana, which has been used to treat various ailments. Research indicates that extracts from this plant can affect gene expression in colon cancer cells, potentially offering benefits in cancer treatment (Maness et al., 2014).
Antifungal Properties
Studies on Phytolacca tetramera, an Argentinean species at risk of extinction, identified triterpenoid saponins, including phytolaccagenin, with antifungal activities against pathogenic fungi. This not only demonstrates the plant's potential in developing antifungal treatments but also underscores the importance of conserving endangered species (Escalante et al., 2002).
Pharmacokinetics and Application
Research into the pharmacokinetics of phytolaccagenin in rats provides insights into its absorption, distribution, metabolism, and excretion (ADME). Such studies are fundamental for understanding the therapeutic potential and safety profile of phytolaccagenin-based treatments (Wei et al., 2015).
Safety And Hazards
Phytolaccagenin is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O7/c1-26(25(37)38-6)11-13-31(24(35)36)14-12-29(4)18(19(31)15-26)7-8-22-27(2)16-20(33)23(34)28(3,17-32)21(27)9-10-30(22,29)5/h7,19-23,32-34H,8-17H2,1-6H3,(H,35,36)/t19-,20-,21+,22+,23-,26-,27-,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWWQALTIKOAG-FLORRLIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phytolaccagenin | |
CAS RN |
1802-12-6 | |
Record name | Phytolaccagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1802-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phytolaccagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001802126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1802-12-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHYTOLACCAGENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18YX12Q68B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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